molecular formula C9H8ClFO3 B2417136 3-(2-Chloro-6-fluorophenoxy)propanoic acid CAS No. 1552688-63-7

3-(2-Chloro-6-fluorophenoxy)propanoic acid

Cat. No.: B2417136
CAS No.: 1552688-63-7
M. Wt: 218.61
InChI Key: PLPOCQPLQSHUBI-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8ClFO3 It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which is attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic acid typically involves the reaction of 2-chloro-6-fluorophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using catalysts and controlling reaction parameters such as temperature, pressure, and pH. The use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives.

Scientific Research Applications

3-(2-Chloro-6-fluorophenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can enhance binding affinity and specificity, leading to the modulation of biological pathways. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 3-(2-Chloro-4-fluorophenoxy)propanoic acid
  • 3-(2-Bromo-6-fluorophenoxy)propanoic acid
  • 3-(2-Chloro-6-methylphenoxy)propanoic acid

Comparison: Compared to its analogs, 3-(2-Chloro-6-fluorophenoxy)propanoic acid exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPOCQPLQSHUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552688-63-7
Record name 3-(2-chloro-6-fluorophenoxy)propanoic acid
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